4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione
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Overview
Description
4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further connected to a pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione typically involves multi-step organic reactions. One common method includes the bromination and iodination of a phenyl ring followed by the formation of the pyridazine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(4-iodophenyl)phenol
- 4-Bromo-2-(4-iodophenyl)benzene
- 4-Bromo-2-(4-iodophenyl)aniline
Uniqueness
4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione is unique due to its specific combination of bromine and iodine atoms attached to a pyridazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications.
Properties
CAS No. |
61442-20-4 |
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Molecular Formula |
C11H8BrIN2O2 |
Molecular Weight |
407.00 g/mol |
IUPAC Name |
4-bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione |
InChI |
InChI=1S/C11H8BrIN2O2/c1-14-10(16)6-9(12)11(17)15(14)8-4-2-7(13)3-5-8/h2-6H,1H3 |
InChI Key |
WSHWVGVUHVFYJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C(=O)N1C2=CC=C(C=C2)I)Br |
Origin of Product |
United States |
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